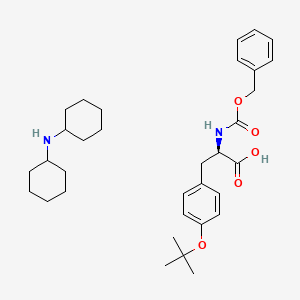
Z-D-Neopentylgly-OH · DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Neopentylgly-OH · DCHA is a versatile chemical compound with a wide range of applications in scientific research. It is particularly noted for its role in drug development, especially in the creation of enzyme inhibitors. This compound’s unique structure makes it valuable in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of Z-D-Neopentylgly-OH · DCHA involves several steps. One common method is the hydrogenation of hydroxypivaldehyde, which is obtained through the crossed aldol condensation of isobutyraldehyde and formaldehyde . This process requires specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale hydrogenation processes to produce the compound efficiently .
Analyse Des Réactions Chimiques
Z-D-Neopentylgly-OH · DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of the compound .
Applications De Recherche Scientifique
Z-D-Neopentylgly-OH · DCHA has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs. In medicine, it has been explored for its therapeutic potential in various treatments. Industrially, it is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Z-D-Neopentylgly-OH · DCHA involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific enzyme and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Z-D-Neopentylgly-OH · DCHA is unique due to its specific structure and reactivity. Similar compounds include other derivatives of neopentyl glycol and related enzyme inhibitors. These compounds share some chemical properties but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its versatility and the range of reactions it can undergo .
Propriétés
Numéro CAS |
201677-20-5 |
|---|---|
Formule moléculaire |
C15H21NO4 · C12H23N |
Poids moléculaire |
460.66 |
Synonymes |
Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B612848.png)
